N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(16,6-17-2)5-11-8(14)9(15)12-7-3-4-18-13-7/h3-4,16H,5-6H2,1-2H3,(H,11,14)(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONJBUOSFHQCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and possible applications based on available literature.
Chemical Structure and Properties
The compound features a unique molecular structure that integrates an isoxazole ring with an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 257.246 g/mol. The presence of hydroxyl and methoxy groups on a branched alkyl chain enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O5 |
| Molecular Weight | 257.246 g/mol |
| Purity | Typically 95% |
Research Findings
Despite the lack of extensive empirical data specifically targeting this compound, preliminary observations suggest its potential in the context of neurological disorders. Isoxazole derivatives have shown promise in enhancing cognitive functions, indicating that this compound may warrant further pharmacological exploration to elucidate its therapeutic potential.
Synthesis
The synthesis of this compound involves several typical organic synthesis steps. The exact synthetic pathway has not been detailed in the literature, but it likely includes the formation of the isoxazole ring followed by attachment to the oxalamide structure through amide bond formation.
Case Studies and Comparative Analysis
While direct case studies on this specific compound are scarce, comparing it to other known isoxazole and oxalamide derivatives can provide context for its potential applications:
| Compound Name | Biological Activity |
|---|---|
| Isoxazole derivatives (general) | Antibacterial, antifungal, cognitive enhancement |
| Oxalamides (general) | Herbicidal, fungicidal |
Future Directions
Given the structural uniqueness and preliminary indications of biological activity, further research is essential to:
- Characterize Biological Activity : Conduct in vitro and in vivo studies to assess the compound's efficacy against various biological targets.
- Mechanism Exploration : Investigate the binding affinities and mechanisms of action using techniques such as surface plasmon resonance or fluorescence spectroscopy.
- Therapeutic Applications : Explore potential applications in treating neurological disorders or as antimicrobial agents.
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally related oxalamides and derivatives from the evidence:
Key Observations :
- The target compound’s hydroxy-methoxypropyl group distinguishes it from aromatic N1-substituents (e.g., benzyl or dimethoxyphenyl in and ).
Q & A
Basic: What are the recommended synthesis routes and characterization techniques for this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. A plausible route includes:
Coupling of intermediates : Reacting 2-hydroxy-3-methoxy-2-methylpropylamine with isoxazol-3-ylamine using oxalyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) as coupling agents under anhydrous conditions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Characterization :
- NMR (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
- HPLC (≥95% purity validation) .
- Mass Spectrometry (HRMS) for molecular weight confirmation.
- IR Spectroscopy to identify amide (C=O, N-H) and hydroxyl stretches .
Basic: How do structural features (e.g., hydroxy-methoxy group, isoxazole) influence bioactivity?
Methodological Answer:
- Hydroxy-Methoxy Group : Enhances hydrogen-bonding capacity (solubility and target binding) and metabolic stability compared to purely hydrophobic groups. Adjusting the methoxy/hydroxy ratio can modulate pharmacokinetics .
- Isoxazole Ring : Acts as a bioisostere for carboxylic acids, improving membrane permeability. Its electron-deficient nature facilitates π-π stacking with aromatic residues in enzymes/receptors .
- Oxalamide Core : Dual hydrogen-bond donor/acceptor sites enable supramolecular interactions, critical for protein binding (e.g., kinase inhibition) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (measure IC₅₀ values) .
- Antiplatelet Effects : Turbidimetric assay using ADP/collagen-induced platelet aggregation in PRP (platelet-rich plasma) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Advanced: What reaction mechanisms govern the formation of the oxalamide bond?
Methodological Answer:
- Coupling Mechanism : Carbodiimide-mediated (e.g., DCC) activation forms an O-acylisourea intermediate, which reacts with the amine nucleophile. Competing side reactions (e.g., N-acylurea formation) are mitigated by low temperatures (0–5°C) and additives like HOBt (hydroxybenzotriazole) .
- Kinetic Control : Reaction rates depend on amine nucleophilicity (pKa) and solvent polarity (e.g., DMF vs. THF). Monitoring via TLC ensures intermediate stability .
Advanced: How can synthetic yield and purity be optimized?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency.
- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Purification : Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) improves purity ≥98% .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, isoxazole with thiazole) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
- Crystallography : Resolve ligand-target co-crystals (e.g., with COX-2 or EGFR) to identify critical binding motifs .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., aspirin for antiplatelet assays).
- Dose-Response Validation : Perform triplicate experiments with statistical analysis (ANOVA, p<0.05).
- Off-Target Screening : Use proteome microarrays to identify non-specific interactions .
Advanced: What computational tools predict target interactions?
Methodological Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction (PDB IDs: 1M17 for COX-2, 1XKK for EGFR) .
- MD Simulations : GROMACS for stability analysis (100-ns trajectories) to assess ligand-protein complex dynamics .
Advanced: How to assess compound stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC at 0, 24, 48h .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH; quantify parent compound depletion by LC-MS .
Advanced: What challenges arise during scale-up synthesis?
Methodological Answer:
- Exotherm Management : Use jacketed reactors with precise temperature control during coupling steps.
- Solvent Recovery : Implement distillation systems for DMF/THF reuse.
- Byproduct Mitigation : Optimize stoichiometry (amine:oxalyl chloride = 1:1.05) to minimize unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
